N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE
Overview
Description
“N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE” is a complex organic compound that features a unique combination of functional groups, including a cyano group, a tetrahydrocycloheptathiophene ring, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the tetrahydrocycloheptathiophene ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution or addition reactions.
- Coupling of the isoindole moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up procedures to transition from laboratory to industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
“N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of “N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE” involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(5-OXO-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)ACETAMIDE: This compound shares structural similarities with the tetrahydrocycloheptathiophene ring.
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1H-INDOL-2-YL)PROPANAMIDE: Similar in having a cyano group and a cyclic structure.
Uniqueness
The uniqueness of “N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE” lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-12-16-13-6-2-1-3-9-17(13)28-19(16)23-18(25)10-11-24-20(26)14-7-4-5-8-15(14)21(24)27/h4-5,7-8H,1-3,6,9-11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRGZDPTRWPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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